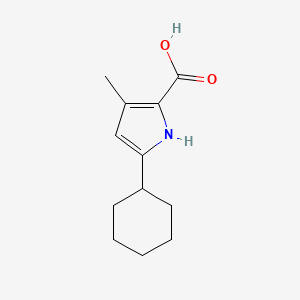

5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid

Description

5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid (CAS: 2091170-08-8 or 21850-52-2) is a pyrrole-based carboxylic acid derivative with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . The compound features a cyclohexyl substituent at the 5-position and a methyl group at the 3-position of the pyrrole ring, which contribute to its unique steric and electronic properties. It is primarily used in research settings for drug discovery and biochemical studies, with a purity exceeding 98% . Storage recommendations include maintaining the compound at 2–8°C in a sealed, moisture-free environment to ensure stability .

Properties

IUPAC Name |

5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h7,9,13H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRNRXRGBWTFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Construction via Paal-Knorr Synthesis

The Paal-Knorr pyrrole synthesis, which involves cyclization of 1,4-diketones with primary amines, has been adapted to generate substituted pyrroles. For 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid, this method requires:

- Preparation of a tailored 1,4-diketone : For example, 3-methyl-5-cyclohexyl-1,4-pentanedione.

- Cyclization with ammonium acetate : Forms the pyrrole ring while retaining the carboxylic acid group through selective protection (e.g., as an ethyl ester).

- Hydrolysis of the ester : Achieved via saponification with NaOH or LiOH to yield the free carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diketone preparation | Cyclohexyl Grignard addition | 65–70 | |

| Cyclization | NH₄OAc, EtOH, reflux | 80–85 | |

| Ester hydrolysis | 2M NaOH, 60°C, 4h | 90–95 |

Electrophilic Substitution on Preformed Pyrrole Scaffolds

Electrophilic aromatic substitution (EAS) is a viable strategy for introducing substituents to prefunctionalized pyrroles. This approach is particularly effective for installing the cyclohexyl group at the 5-position:

- Methylation at the 3-position : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and methyl iodide.

- Cyclohexylation at the 5-position : Friedel-Crafts alkylation with cyclohexyl chloride and AlCl₃.

- Carboxylic acid introduction : Oxidation of a 2-position aldehyde (via Riemer-Tiemann reaction) followed by Jones oxidation.

Critical Observations :

- The methyl group’s electron-donating effect activates the pyrrole ring for subsequent EAS but requires careful temperature control to avoid over-alkylation.

- Friedel-Crafts reactions demand anhydrous conditions to prevent cyclohexyl carbocation rearrangements.

Optimization and Scale-Up Challenges

Protecting Group Strategies

The carboxylic acid group is often protected as an ethyl or tert-butyl ester during synthesis to prevent side reactions. Comparative studies indicate:

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates intermediates.

- Recrystallization : The final carboxylic acid is purified via recrystallization from ethanol/water (yield: 85–90%).

Analytical Characterization

Successful synthesis is confirmed through:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) :

Applications and Derivatives

5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid serves as a precursor for bioactive molecules, including:

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The pyrrole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexyl and methyl groups provide hydrophobic interactions that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights structural differences and substituent effects among 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid and analogous compounds:

Physicochemical Properties

Biological Activity

5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid (CHM-PCA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of CHM-PCA is , with a molecular weight of approximately 193.24 g/mol. The compound features a pyrrole ring substituted with both a cyclohexyl group and a carboxylic acid functional group, which contribute to its distinctive chemical behavior and biological interactions .

CHM-PCA's biological activity primarily stems from its ability to interact with various molecular targets within biological systems. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the cyclohexyl and methyl groups enhance hydrophobic interactions, potentially increasing binding affinity and specificity . This dual interaction profile suggests that CHM-PCA may modulate enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.

Anti-Tuberculosis Activity

Recent investigations into pyrrole derivatives have highlighted their potential as anti-tuberculosis agents. For instance, certain pyrrole-2-carboxamide compounds displayed potent anti-TB activity with MIC values below 0.016 μg/mL . Given CHM-PCA's structural similarities to these compounds, it may also possess anti-TB properties worthy of further exploration.

Structure-Activity Relationship (SAR)

The SAR studies surrounding CHM-PCA and its analogs reveal critical insights into how structural modifications influence biological activity. For example, the presence of bulky substituents on the pyrrole ring has been correlated with increased potency against specific targets . The methyl substitution at the 3-position in CHM-PCA is hypothesized to alter its biological profile compared to similar compounds lacking this modification.

Case Studies and Research Findings

Several studies have documented the effects of CHM-PCA and related compounds:

- Pyrrole Derivatives Against TLR4 : A study investigated various pyrrole derivatives as Toll-like receptor 4 (TLR4) agonists, revealing differential effects on cytokine production in immune cells . This suggests that CHM-PCA could influence immune responses, although specific data on its activity remain to be established.

- Antimicrobial Efficacy : In comparative studies, pyrrole derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli, with varying degrees of success . The findings indicate that modifications similar to those found in CHM-PCA could enhance antimicrobial efficacy.

Comparative Analysis

To better understand the uniqueness of CHM-PCA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution on pyrrole | Potentially altered biological activity due to methyl group |

| 1H-Pyrrole-2-carboxylic acid | Lacks cyclohexyl substitution | Simpler structure; serves as a baseline for comparison |

| Pyrrole-2-carboxamide derivatives | Various substitutions | Enhanced anti-TB activity observed in some derivatives |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid, and how can they be addressed methodologically?

- Answer : The synthesis of pyrrolecarboxylic acid derivatives is complicated by electron-withdrawing substituents (e.g., carboxylic acid groups), which alter the inherent regioselectivity of electrophilic substitution reactions. For example, substituents in the α-position of the pyrrole ring can force reactions to occur at the less reactive β-positions . To address this, radical-type reactions using reagents like tert-butyl hypochlorite or optimized catalytic conditions (e.g., Pd-mediated cross-coupling) are recommended to improve yield and regiocontrol. Characterization via NMR and HPLC is critical to confirm structural fidelity .

Q. How can the molecular structure of this compound be validated experimentally?

- Answer : X-ray crystallography is the gold standard for structural validation. For example, bond angles (e.g., C13—C12—H12A at 109.4°) and torsional parameters (e.g., −172.58° for specific dihedral angles) derived from crystallographic data provide unambiguous confirmation of the cyclohexyl and methyl substituents' spatial arrangement . Complementary techniques like FT-IR (to confirm carboxylic acid O-H stretches) and mass spectrometry (to verify molecular weight) should also be employed .

Q. What functional group modifications are feasible for this compound to enhance solubility or reactivity?

- Answer : The carboxylic acid group can be esterified (e.g., ethyl ester formation) to improve lipophilicity, as seen in analogs like 1H-Pyrrole-3-carboxylic acid ethyl esters . The cyclohexyl group may undergo hydroxylation or halogenation to study steric effects on biological activity. Methodologically, these modifications require careful selection of protecting groups (e.g., tert-butyl esters) to prevent undesired side reactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the electrophilic substitution regioselectivity in pyrrolecarboxylic acid derivatives?

- Answer : Strong electron-withdrawing groups (e.g., -COOH, -COOCH₃) at the α-position deactivate the pyrrole ring, redirecting electrophilic attacks to the β-positions. Computational studies (DFT calculations) can predict reactive sites, while experimental validation via bromination or nitration reactions confirms the regioselectivity shift. For example, 5-acetyl-2-pyrrolecarboxylic acid derivatives predominantly undergo substitution at position 4 instead of α-positions .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

- Perform metabolite profiling (LC-MS/MS) to identify degradation products.

- Optimize bioavailability via prodrug approaches (e.g., ester prodrugs of the carboxylic acid group) .

- Use tissue-specific delivery systems (e.g., liposomal encapsulation) to enhance target engagement .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

- Answer : Systematic modifications to the cyclohexyl, methyl, and carboxylic acid moieties can reveal critical SAR trends. For example:

- Replacing the cyclohexyl group with a smaller cyclopropyl moiety (as in compound 261) may reduce steric hindrance for target binding .

- Introducing electron-donating groups (e.g., -OCH₃) at position 3 could enhance interaction with hydrophobic enzyme pockets .

- High-throughput screening (HTS) combined with molecular docking (using software like AutoDock) can prioritize analogs for synthesis .

Q. What crystallographic parameters are essential for comparing this compound’s solid-state behavior with its analogs?

- Answer : Key parameters include:

- Unit cell dimensions (e.g., Ångström measurements for a, b, c axes).

- Bond angles and lengths (e.g., C13—C14—C9 at 111.94° ).

- Torsional angles (e.g., −107.65° for ring puckering ).

- Comparative analysis with analogs (e.g., 5-Cyclohexyl-2-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid) can highlight conformational flexibility and packing efficiency .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) and maximize yield .

- Data Validation : Cross-validate spectral data (NMR, IR) with computational predictions (e.g., Gaussian-based IR simulations) to ensure accuracy .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors for anticancer studies) and validate target engagement via Western blotting or SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.